molecular formula C12H15N3OS2 B11034782 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-(propan-2-yl)-1,3-thiazole-5-carboxamide

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-(propan-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11034782
M. Wt: 281.4 g/mol
InChI Key: ZWTWFOGAROAVJU-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-(propan-2-yl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H15N3OS2 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-(propan-2-yl)-1,3-thiazole-5-carboxamide (CAS No. 1332530-60-5) is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

The molecular formula of the compound is C13H16N2S2C_{13}H_{16}N_2S_2 with a molecular weight of approximately 232.34 g/mol. It features multiple thiazole rings, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₆N₂S₂
Molecular Weight232.34 g/mol
Density1.127 g/cm³
Boiling Point369.3 °C
Flash Point177.2 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. The following findings summarize the anticancer activity observed in various cell lines:

  • Cell Line Efficacy :
    • The compound exhibited significant cytotoxic effects against A549 (human lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines.
    • In vitro assays demonstrated an IC50 value of approximately 1.61 µg/mL against HCT-15 colon carcinoma cells .
  • Mechanisms of Action :
    • The presence of electron-donating groups, such as methyl substituents on the phenyl ring, enhances the compound's activity by improving hydrophobic interactions with target proteins .
    • Molecular dynamics simulations indicated that the compound interacts predominantly through hydrophobic contacts with Bcl-2 proteins, which are crucial in regulating apoptosis .
  • Structure-Activity Relationships (SAR) :
    • The modification of substituents on the thiazole ring significantly impacts biological activity. For instance, compounds with additional methyl groups showed increased potency against cancer cell lines .
    • The replacement of dimethyl groups with simpler methyl groups in certain positions was found to be essential for maintaining anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored extensively:

  • Broad-Spectrum Activity :
    • The compound demonstrated moderate antimicrobial activity against various Gram-positive and Gram-negative bacteria, including E. coli and Bacillus cereus. Minimum inhibitory concentrations (MICs) were reported at approximately 0.23 mg/mL for certain derivatives .
  • Selectivity :
    • Research indicated that certain structural modifications could enhance selectivity towards specific bacterial strains, suggesting a pathway for developing targeted antimicrobial therapies .

Case Studies

Several case studies have provided insights into the biological activity of thiazole derivatives:

  • Study on Anticancer Efficacy :
    • A study involving a series of thiazole compounds revealed that those with a methyl group at the 4-position exhibited superior activity against Caco-2 cells compared to A549 cells, indicating potential for selective targeting in colorectal cancers .
  • Antimicrobial Evaluation :
    • Another investigation assessed a range of thiazole derivatives against Staphylococcus aureus and found that modifications at specific positions on the thiazole ring significantly affected antibacterial potency .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-(propan-2-yl)-1,3-thiazole-5-carboxamide can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values indicate that this compound may serve as a promising candidate for developing new antibiotics .

Anticancer Potential
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. Comparative analyses with standard chemotherapeutic agents reveal that it may reduce cell viability significantly at concentrations above 10 µM. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Agricultural Applications

Fungicidal Properties
Thiazole derivatives have been explored for their fungicidal properties. Preliminary studies suggest that this compound may inhibit the growth of various fungal pathogens affecting crops. This could lead to its application in agricultural formulations aimed at protecting plants from fungal diseases .

Material Science Applications

Polymer Chemistry
The unique structure of this compound makes it suitable as a building block in the synthesis of advanced materials. Its incorporation into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Research into its use in developing coatings and composites is ongoing .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of various thiazole derivatives against multidrug-resistant Staphylococcus aureus (MRSA). The results indicated that this compound exhibited MIC values lower than traditional antibiotics like linezolid, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative study assessing the cytotoxic effects of various thiazole derivatives on human lung and breast cancer cell lines, this compound demonstrated significant reductions in cell viability compared to controls. The study concluded that further investigation into its mechanism of action could reveal important insights for cancer therapy development .

Properties

Molecular Formula

C12H15N3OS2

Molecular Weight

281.4 g/mol

IUPAC Name

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-propan-2-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H15N3OS2/c1-6(2)9-10(18-8(4)14-9)11(16)15-12-13-5-7(3)17-12/h5-6H,1-4H3,(H,13,15,16)

InChI Key

ZWTWFOGAROAVJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(N=C(S2)C)C(C)C

Origin of Product

United States

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